molecular formula C15H24ClNO B13757600 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1172292-18-0

4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)

Cat. No.: B13757600
CAS No.: 1172292-18-0
M. Wt: 269.81 g/mol
InChI Key: JPMPHCZIMYPTTO-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-3,5-dimethylbenzyl chloride and piperidine.

    Reaction: The benzyl chloride derivative is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing techniques such as crystallization or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a demethylated compound.

Scientific Research Applications

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A simpler analog without the methoxy and dimethyl groups.

    4-(4-Methoxybenzyl)piperidine: Lacks the dimethyl groups on the benzyl ring.

    4-(3,5-Dimethylbenzyl)piperidine: Lacks the methoxy group on the benzyl ring.

Uniqueness

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is unique due to the presence of both methoxy and dimethyl groups on the benzyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Properties

CAS No.

1172292-18-0

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

4-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-11-8-14(9-12(2)15(11)17-3)10-13-4-6-16-7-5-13;/h8-9,13,16H,4-7,10H2,1-3H3;1H

InChI Key

JPMPHCZIMYPTTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC2CCNCC2.Cl

Origin of Product

United States

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